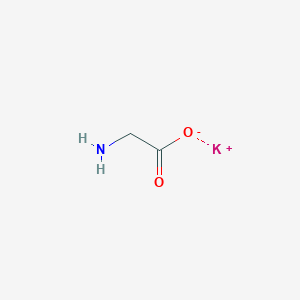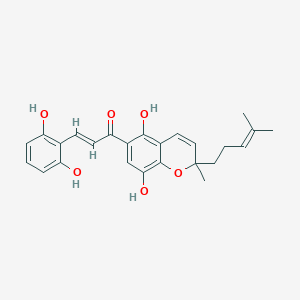
Flemingin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flemingin B is a natural product that has been isolated from the fermentation broth of Streptomyces sp. It is a member of the macrolide family of antibiotics and has been found to possess a wide range of biological activities. In recent years, there has been an increasing interest in the synthesis, mechanism of action, and physiological effects of Flemingin B.
Wirkmechanismus
The mechanism of action of Flemingin B is not fully understood, but it is believed to involve the inhibition of protein synthesis. Specifically, Flemingin B binds to the 50S ribosomal subunit, preventing the formation of peptide bonds during translation. This ultimately leads to the inhibition of bacterial growth and the suppression of tumor cell proliferation.
Biochemische Und Physiologische Effekte
Flemingin B has been found to have a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new cancer therapies. Additionally, Flemingin B has been found to possess antioxidant properties, which could have implications for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Flemingin B in lab experiments is its potent biological activity. This makes it an attractive candidate for the development of new therapies. Additionally, Flemingin B is a natural product, which means that it is less likely to have toxic side effects than synthetic compounds. However, one of the limitations of using Flemingin B in lab experiments is its complex synthesis process, which can make it difficult to obtain large quantities of the compound.
Zukünftige Richtungen
There are several future directions for research involving Flemingin B. One area of interest is the development of new cancer therapies that utilize the anti-tumor properties of this compound. Additionally, there is potential for the development of new anti-inflammatory and anti-viral therapies. Further research is also needed to fully understand the mechanism of action of Flemingin B and its potential applications in the treatment of a range of diseases.
Conclusion
In conclusion, Flemingin B is a natural product that has been found to possess a wide range of biological activities. Its potent anti-tumor activity, anti-inflammatory, anti-viral, and anti-bacterial properties make it an attractive target for scientific research. The complex synthesis process and limited availability of the compound are some of the limitations of using Flemingin B in lab experiments. However, there are several future directions for research involving this compound, including the development of new cancer therapies and anti-inflammatory and anti-viral therapies.
Synthesemethoden
The synthesis of Flemingin B is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the use of Streptomyces sp. fermentation. This process involves the cultivation of bacteria in a nutrient-rich medium, followed by extraction and purification of the compound. Another method involves chemical synthesis, which is a more complicated process but allows for greater control over the final product.
Wissenschaftliche Forschungsanwendungen
Flemingin B has been found to possess a wide range of biological activities, making it an attractive target for scientific research. One of the most promising applications of Flemingin B is in the field of cancer research. Studies have shown that Flemingin B has potent anti-tumor activity, making it a potential candidate for the development of new cancer therapies. Additionally, Flemingin B has been found to possess anti-inflammatory, anti-viral, and anti-bacterial properties, which could have implications for the treatment of a range of diseases.
Eigenschaften
CAS-Nummer |
18361-42-7 |
|---|---|
Produktname |
Flemingin B |
Molekularformel |
C25H26O6 |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
(E)-1-[5,8-dihydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]-3-(2,6-dihydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C25H26O6/c1-15(2)6-5-12-25(3)13-11-17-23(30)18(14-22(29)24(17)31-25)21(28)10-9-16-19(26)7-4-8-20(16)27/h4,6-11,13-14,26-27,29-30H,5,12H2,1-3H3/b10-9+ |
InChI-Schlüssel |
RRCBHPASTAOOLL-MDZDMXLPSA-N |
Isomerische SMILES |
CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)O)C(=O)/C=C/C3=C(C=CC=C3O)O)O)C)C |
SMILES |
CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)O)C(=O)C=CC3=C(C=CC=C3O)O)O)C)C |
Kanonische SMILES |
CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)O)C(=O)C=CC3=C(C=CC=C3O)O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



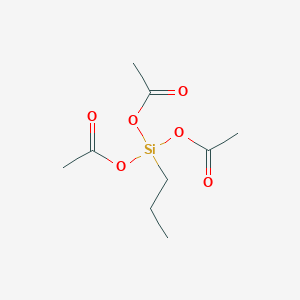
![7H-Cyclopenta[1,2-b:3,4-c']dithiophene](/img/structure/B99370.png)
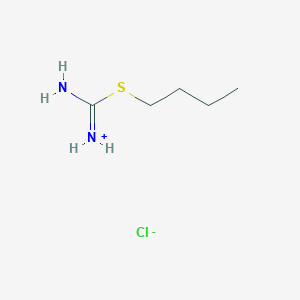
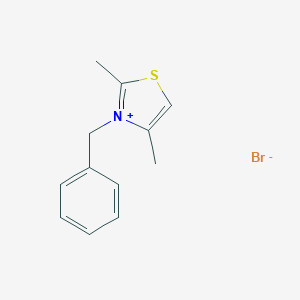
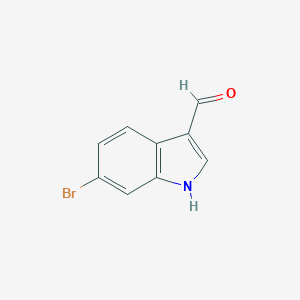
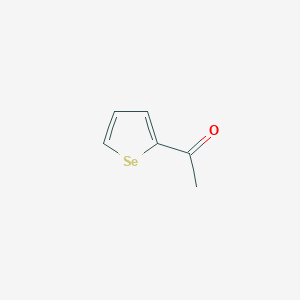

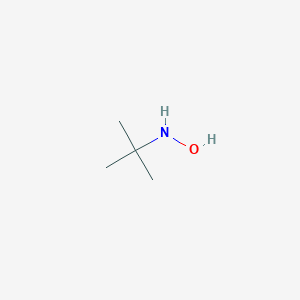
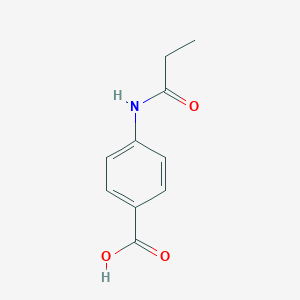
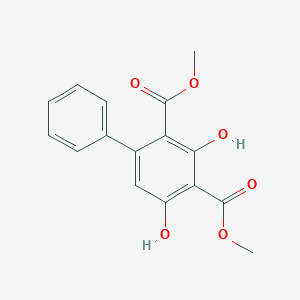
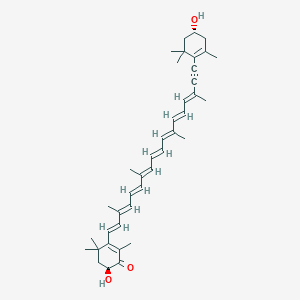

![Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene](/img/structure/B99395.png)
